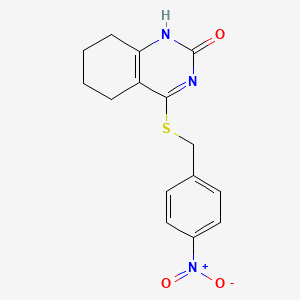

4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

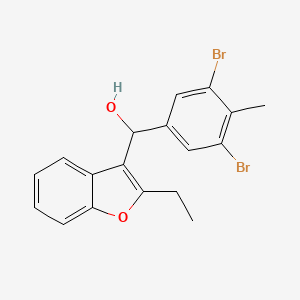

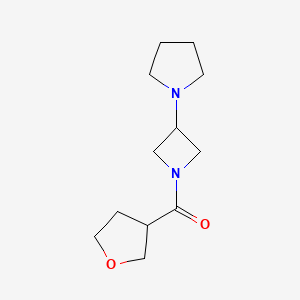

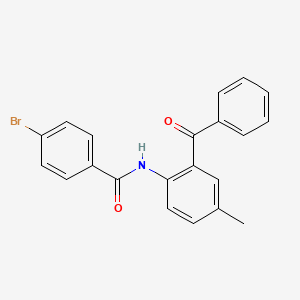

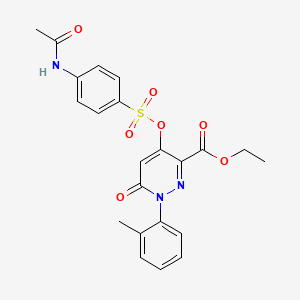

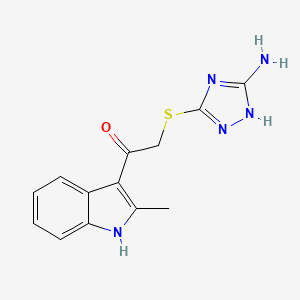

The compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The presence of a nitrobenzyl group and a thioether linkage suggests potential reactivity and biological activity.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving amines, carbonyl compounds, and halides .Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The quinazolinone core is a bicyclic structure with a nitrogen atom in each ring. The nitrobenzyl group is likely to contribute to the compound’s reactivity .Chemical Reactions Analysis

The nitro group in the nitrobenzyl moiety could potentially undergo reduction reactions to form an amine. The thioether linkage might also participate in oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the presence of a nitro group could increase the compound’s polarity and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Biological Applications : Some derivatives of tetrahydroquinazoline, similar to the compound , have been synthesized with potential antithyroidal, antitubercular, and antifungal properties. These condensed ring thiones may hold promise for developing new treatments in these areas (Orth & Jones, 1961).

Chemical Synthesis : Derivatives of 1,2,3,4-tetrahydroquinazoline have been synthesized using various processes, demonstrating the compound's versatility in chemical synthesis. This includes methods for synthesizing substituted triazolylmethyl-tetrahydro-isoquinolines (Urban & Breitenbach, 1999).

Complex Formation and Antimicrobial Studies : Mono- and dinuclear Ni(II) complexes have been synthesized using derivatives of tetrahydroquinazoline. These complexes exhibit different geometric features and have been studied for their antimicrobial activities (Chai et al., 2017).

Electrochemical Properties and Corrosion Inhibition : Quinazoline Schiff base compounds, which are structurally related to the compound of interest, have been investigated for their inhibitory effect on corrosion of mild steel. These studies are significant in materials science and corrosion engineering (Khan et al., 2017).

Potential in Drug Development and Molecular Docking : Research has also been conducted on the structural, spectral, and bioactivity aspects of quinazoline derivatives. This includes investigations into antioxidant activities and molecular docking studies, highlighting their potential in drug development (Alaşalvar et al., 2021).

Application in SARS-CoV-2 Proteins Research : A novel tetrahydroquinazoline derivative has shown potency against SARS-CoV-2 proteins, suggesting its potential use in antiviral research (Krysantieva et al., 2023).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-15-16-13-4-2-1-3-12(13)14(17-15)22-9-10-5-7-11(8-6-10)18(20)21/h5-8H,1-4,9H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUKUJYOCWOUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2856584.png)

![2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2856585.png)

![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)

![3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856603.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)

![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)